Actinomycin xoa
CAS No.: 18865-46-8
Cat. No.: VC21074138
Molecular Formula: C62H86N12O17
Molecular Weight: 1271.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 18865-46-8 |
---|---|
Molecular Formula | C62H86N12O17 |
Molecular Weight | 1271.4 g/mol |
IUPAC Name | 2-amino-1-N-[18-hydroxy-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]-4,6-dimethyl-3-oxo-9-N-[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide |
Standard InChI | InChI=1S/C62H86N12O17/c1-26(2)42-59(85)73-21-17-18-36(73)57(83)69(13)24-38(76)71(15)48(28(5)6)61(87)89-32(11)44(55(81)65-42)67-53(79)35-20-19-30(9)51-46(35)64-47-40(41(63)50(78)31(10)52(47)91-51)54(80)68-45-33(12)90-62(88)49(29(7)8)72(16)39(77)25-70(14)58(84)37-22-34(75)23-74(37)60(86)43(27(3)4)66-56(45)82/h19-20,26-29,32-34,36-37,42-45,48-49,75H,17-18,21-25,63H2,1-16H3,(H,65,81)(H,66,82)(H,67,79)(H,68,80) |
Standard InChI Key | NHBSPDCGDJCFKE-UHFFFAOYSA-N |
SMILES | CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CC(CN7C(=O)C(NC6=O)C(C)C)O)C)C)C(C)C)C)N)C |
Canonical SMILES | CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CC(CN7C(=O)C(NC6=O)C(C)C)O)C)C)C(C)C)C)N)C |
Introduction
Chemical Identity and Nomenclature
Actinomycin xoa belongs to a family of natural products initially isolated from Streptomyces species. The compound is recognized under several alternative designations, reflecting its discovery history and structural characterization. The primary chemical identifiers for Actinomycin xoa include a defined molecular formula and specific structural nomenclature that position it within the actinomycin taxonomy.
Primary Nomenclature and Identifiers
Actinomycin xoa possesses several formal identifiers that establish its unique chemical identity among related compounds. The specific nomenclature associated with this molecule reflects its complex structure and relationship to other actinomycin variants.
Table 1: Primary Chemical Identifiers for Actinomycin xoa
Identifier Type | Value |
---|---|
Common Name | Actinomycin xoa |
Molecular Formula | C62H86N12O17 |
CAS Registry Number | 18865-46-8 |
InChIKey | NHBSPDCGDJCFKE-UHFFFAOYSA-N |
The molecule is formally recognized by its IUPAC name: 2-amino-1-N-[18-hydroxy-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]-4,6-dimethyl-3-oxo-9-N-[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide, reflecting its complex molecular architecture .
Alternative Designations
Several synonyms have been assigned to Actinomycin xoa throughout scientific literature, reflecting various classification approaches and discovery contexts. These alternative names help establish connections between research findings across different studies.
Table 2: Alternative Designations for Actinomycin xoa
Alternative Designation | Registry Context |
---|---|
Actinomycin X0(beta) | Structural variant classification |
Actinomycin I from Streptomyces antibioticus | Source organism designation |
3(sup A)-(4-Hydroxy-L-proline)actinomycin D | Structural relationship to Actinomycin D |
NSC 241534 | National Service Center designation |
These multiple designations reflect the molecule's characterization through different research programs and structural determination efforts .
Molecular Structure and Properties
Actinomycin xoa exhibits a complex molecular structure characteristic of the actinomycin family but with specific modifications that distinguish it from other variants. The structural features directly influence its physical properties and biological activity profile.
Structural Composition
The SMILES notation provides a linear representation of this complex three-dimensional structure:
CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CC(CN7C(=O)C(NC6=O)C(C)C)O)C)C)C(C)C)C)N)C
Physical and Chemical Properties
Actinomycin xoa shares certain physicochemical properties with other actinomycins while maintaining distinct characteristics. While specific data for Actinomycin xoa is limited in the available sources, general properties can be inferred by comparison with related actinomycins.
Based on structural analysis, Actinomycin xoa has a molecular weight of approximately 1271.42 g/mol (calculated from its molecular formula C62H86N12O17), slightly higher than Actinomycin D (1255.42 g/mol) due to the additional oxygen atom .
By comparison with Actinomycin D, which decomposes at 241.5-243°C rather than exhibiting a clean melting point, Actinomycin xoa likely demonstrates similar thermal behavior characteristic of complex peptide structures .
Biosynthetic Origin and Production
Understanding the biosynthetic pathways leading to Actinomycin xoa provides insights into its natural production and potential for biosynthetic engineering. As a member of the actinomycin family, its production follows established pathways with specific modifications.
Microbial Origin
Actinomycin xoa, like other actinomycins, is produced by Streptomyces species, specifically linked to Streptomyces antibioticus as indicated by one of its synonyms . The biosynthetic gene cluster responsible for actinomycin production in Streptomyces contains approximately 28 genes with biosynthetic functions, arranged in a unique pattern of two large inverted repeats .
Biosynthetic Pathway
The biosynthesis of actinomycins, including Actinomycin xoa, follows a non-ribosomal peptide synthetase (NRPS) pathway. This process involves specialized enzymes that assemble the peptide components without using ribosomes or mRNA templates.
For actinomycins, the biosynthetic process includes:
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Formation of the 4-methyl-3-hydroxyanthranilic acid (4-MHA) chromophore precursor from tryptophan
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Assembly of pentapeptide chains via NRPS machinery
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Oxidative dimerization of two 4-MHA-pentapeptide units to form the final structure
The genes encoding these biosynthetic enzymes (acmA, acmB, acmC, and acmD) are arranged as two invertedly oriented gene pairs, reflecting the dimeric nature of the final actinomycin molecule .
Key enzymes involved in this pathway include:
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